4-Methoxy-1-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydropyridin-2-one
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Overview
Description
4-Methoxy-1-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydropyridin-2-one is a complex organic compound that features a unique structure combining a methoxy group, a methyl group, and a tetrahydroisoquinoline moiety attached to a dihydropyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.
Attachment of the Carbonyl Group: The tetrahydroisoquinoline can be acylated using an appropriate acyl chloride or anhydride to introduce the carbonyl group.
Construction of the Dihydropyridinone Core: This step may involve a cyclization reaction where the intermediate is treated with reagents such as ammonia or primary amines under controlled conditions to form the dihydropyridinone ring.
Introduction of the Methoxy and Methyl Groups: These groups can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate for the methyl group and methanol or methylating agents for the methoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the tetrahydroisoquinoline moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the methyl group, where nucleophiles like thiols or amines can replace these groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of thioethers or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.
Medicine
In medicinal chemistry, 4-Methoxy-1-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydropyridin-2-one could be investigated for its pharmacological properties. It may exhibit activity as an anti-inflammatory, analgesic, or neuroprotective agent, depending on its interaction with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Alternatively, if it acts on receptors, it could either activate or block the receptor, influencing downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-1-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydropyridin-2-one: can be compared with other dihydropyridinone derivatives and tetrahydroisoquinoline compounds.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects, used in research on Parkinson’s disease.
Tetrahydroisoquinoline derivatives: Often studied for their potential neuroprotective and anti-cancer properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and synthetic utility compared to other similar compounds. Its specific arrangement of functional groups allows for unique interactions with biological targets and versatile reactivity in chemical synthesis.
Properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-4-methoxy-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-18-11-14(15(22-2)9-16(18)20)17(21)19-8-7-12-5-3-4-6-13(12)10-19/h3-6,9,11H,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJHNGQVZGRWBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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